Benzene, 1-bromo-2-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-4-phenoxy-
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Overview
Description
- This compound is a complex aryl halide with substituents on a benzene ring. Its systematic name is 1-bromo-2-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-4-phenoxybenzene .
- The molecular formula is C₁₈H₁₆BrClO₂ , and its molar mass is approximately 319.68 g/mol .
- It combines bromine, chlorine, and other functional groups, making it an interesting and versatile compound.
Preparation Methods
Synthetic Routes:
Industrial Production Methods: These compounds are not commonly produced industrially, but they serve as valuable intermediates in organic synthesis.
Chemical Reactions Analysis
Reactivity: These compounds undergo various reactions due to their functional groups.
Common Reagents and Conditions:
Major Products: The products depend on the specific reaction conditions and substituents.
Scientific Research Applications
Chemistry: Used as building blocks in organic synthesis.
Biology and Medicine: Investigated for potential pharmacological properties.
Industry: Limited industrial applications due to their complexity.
Mechanism of Action
- Not extensively studied, but potential targets include cellular receptors or enzymes.
- Further research is needed to understand its precise mechanism.
Comparison with Similar Compounds
Similar Compounds: Other halogenated benzenes, such as bromochlorobenzenes and related derivatives.
Properties
CAS No. |
83493-11-2 |
---|---|
Molecular Formula |
C23H22BrClO2 |
Molecular Weight |
445.8 g/mol |
IUPAC Name |
1-bromo-2-[[2-(4-chlorophenyl)-2-methylpropoxy]methyl]-4-phenoxybenzene |
InChI |
InChI=1S/C23H22BrClO2/c1-23(2,18-8-10-19(25)11-9-18)16-26-15-17-14-21(12-13-22(17)24)27-20-6-4-3-5-7-20/h3-14H,15-16H2,1-2H3 |
InChI Key |
DCEYDROJSWIFOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COCC1=C(C=CC(=C1)OC2=CC=CC=C2)Br)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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